1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
This compound is a fascinating synthetic molecule known for its unique structure and potential applications in various scientific fields. The presence of the diazaspirodecene ring system coupled with the thione and dichlorobenzoyl functionalities indicates its potential reactivity and diverse utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves:
Formation of the Spiro Ring System: Starting with a precursor containing the 1,4-diazaspirodecane ring, functionalizing agents are used to introduce the methyl and phenyl groups.
Thionation: A thionating agent like Lawesson's reagent converts a carbonyl precursor into the thione group.
Dichlorobenzoylation: The 3,4-dichlorobenzoyl group is introduced using reagents such as 3,4-dichlorobenzoyl chloride in the presence of a base.
Industrial production methods likely optimize these steps for yield and purity, potentially using advanced techniques like continuous flow reactors and high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of reactions:
Oxidation: This reaction can be used to introduce sulfoxide or sulfone functionalities.
Reduction: Useful for reducing the thione to thiol or further functional groups.
Substitution: Various nucleophiles can replace the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidizing Agents: mCPBA (meta-Chloroperoxybenzoic acid), hydrogen peroxide under mild acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituents: Grignard reagents, organolithium compounds for various substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiol Derivatives: From reduction reactions.
Functionalized Spiro Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
The compound can serve as a starting material for synthesizing complex molecules due to its functional group diversity.
Biology
Medicine
Could be explored for pharmacological properties, such as antimicrobial or anticancer activities, given its unique structure.
Industry
Might find applications in materials science, especially in designing new polymers or specialized coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is tied to its functional groups. The dichlorobenzoyl group can interact with specific enzymes, while the thione group can participate in redox reactions. The spiro ring provides structural rigidity, which can influence binding to biological targets.
Comparison with Similar Compounds
Similar compounds include:
1-(4-chlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
1-(3,4-difluorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Uniqueness: The unique combination of the dichlorobenzoyl group with the thione and diazaspirodecene scaffold offers a blend of reactivity and stability not commonly found in similar structures, potentially making it more versatile in both research and industrial applications.
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Properties
IUPAC Name |
(3,4-dichlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-14-9-11-22(12-10-14)25-19(15-5-3-2-4-6-15)21(28)26(22)20(27)16-7-8-17(23)18(24)13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNOPCVCSMRVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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